molecular formula C23H27N3O B049867 1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide CAS No. 125103-46-0

1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B049867
M. Wt: 361.5 g/mol
InChI Key: MYQMRAYZGYAGHU-UHFFFAOYSA-N
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Description

1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPPMPC and is a member of the pyrazole family of compounds. DPPMPC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.

Mechanism Of Action

The mechanism of action of DPPMPC is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been found to interact with various receptors and enzymes, including the GABA receptor and COX-2 enzyme, which are involved in the regulation of pain and inflammation.

Biochemical And Physiological Effects

DPPMPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. DPPMPC has also been found to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

DPPMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. DPPMPC has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of DPPMPC include its limited solubility in water, which can make it difficult to use in aqueous-based assays.

Future Directions

There are several future directions for the study of DPPMPC. One potential direction is the further exploration of its potential use as a therapeutic agent in the treatment of various diseases. Another potential direction is the investigation of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of more efficient synthesis methods and the modification of DPPMPC to improve its solubility and bioavailability are also potential future directions for research.

Synthesis Methods

The synthesis of DPPMPC involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with propylamine and methyl isocyanate. The reaction is carried out under reflux in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain pure DPPMPC.

Scientific Research Applications

DPPMPC has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. DPPMPC has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease and cancer.

properties

CAS RN

125103-46-0

Product Name

1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

5-methyl-1,3-diphenyl-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C23H27N3O/c1-4-16-25(17-5-2)23(27)21-18(3)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-15H,4-5,16-17H2,1-3H3

InChI Key

MYQMRAYZGYAGHU-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Other CAS RN

125103-46-0

synonyms

1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide

Origin of Product

United States

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